2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid
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Overview
Description
2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzoimidazole core, which is a fused ring system containing both benzene and imidazole rings, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the benzoic acid moiety: This can be done by carboxylation reactions, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzoic acid moiety to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets in the body. The benzoimidazole core can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.
Comparison with Similar Compounds
2-(1H-benzo[d]imidazole-1-carbonyl)benzoic acid: Lacks the propyl group, which may affect its biological activity and chemical properties.
2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid: Contains a methyl group instead of a propyl group, which can lead to differences in reactivity and biological effects.
2-(2-ethyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid: Contains an ethyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
Uniqueness: The presence of the propyl group in 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid can influence its lipophilicity, making it more likely to interact with lipid membranes and potentially enhancing its ability to penetrate cells. This can result in unique biological activities and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
2-(2-propylbenzimidazole-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-7-16-19-14-10-5-6-11-15(14)20(16)17(21)12-8-3-4-9-13(12)18(22)23/h3-6,8-11H,2,7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIYVVZATALLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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